N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide
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Overview
Description
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a pyridine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole and pyridine intermediates. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the reaction of amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalyst such as bismuth nitrate pentahydrate.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using reagents like sulfonyl chlorides.
Coupling of Pyrrole and Pyridine Rings: The final step involves coupling the pyrrole and pyridine rings through a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which uses palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.
Scientific Research Applications
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, which can modulate the activity of the target protein. Additionally, the pyrrole and pyridine rings can participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
- 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxy-2-nitrobenzimidamide
Uniqueness
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide is unique due to its combination of a pyrrole ring, a pyridine ring, and a sulfonyl group. This combination provides a distinct set of chemical properties, such as enhanced stability and specific reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H24FN3O3S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24FN3O3S/c1-14(2)13-26-16(4)15(3)20(30(28,29)19-7-5-18(23)6-8-19)21(26)25-22(27)17-9-11-24-12-10-17/h5-12,14H,13H2,1-4H3,(H,25,27) |
InChI Key |
NHQFVDBNUBHMJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=NC=C3)CC(C)C)C |
Origin of Product |
United States |
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